(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC15633043
Molecular Formula: C25H24N2O3S
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24N2O3S |
|---|---|
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | 2-(4-tert-butylphenyl)-4-hydroxy-1-(pyridin-3-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C25H24N2O3S/c1-25(2,3)18-10-8-17(9-11-18)21-20(22(28)19-7-5-13-31-19)23(29)24(30)27(21)15-16-6-4-12-26-14-16/h4-14,21,29H,15H2,1-3H3 |
| Standard InChI Key | VXPYLFGBYLCGDV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CS4 |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Functional Groups
The compound features a pyrrolidine-2,3-dione core substituted at four positions:
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Position 1: A pyridin-3-ylmethyl group, introducing nitrogen-containing aromaticity.
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Position 4: A hydroxy(thiophen-2-yl)methylidene moiety, combining a thiophene ring with a hydroxylated methylidene group.
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Position 5: A 4-tert-butylphenyl group, providing steric bulk and lipophilicity.
This arrangement creates a conjugated system that may enhance electronic delocalization, potentially influencing reactivity and target binding .
Table 1: Structural Comparison with Analogous Compounds
The tert-butyl group in the target compound likely enhances metabolic stability compared to ethoxy or methyl substituents in analogs.
Computational Predictions
Using PubChem’s descriptor data for analogous structures :
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XLogP3: Estimated ~3.5 (indicating moderate lipophilicity).
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Hydrogen Bond Donors/Acceptors: 1 donor (hydroxyl) and 5–6 acceptors (carbonyl, pyridine, thiophene).
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Rotatable Bonds: 7–8, suggesting conformational flexibility.
These properties align with drug-like molecules capable of crossing biological membranes while maintaining target engagement .
Synthetic Pathways and Challenges
Retrosynthetic Analysis
The synthesis likely involves:
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Pyrrolidine-2,3-dione Core Formation: Cyclization of γ-keto acids or condensation of maleic anhydride derivatives.
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Substituent Introduction:
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Pyridin-3-ylmethyl: Introduced via alkylation using 3-(chloromethyl)pyridine.
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Thiophen-2-ylmethylidene: Formed through Knoevenagel condensation with thiophene-2-carbaldehyde.
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4-tert-Butylphenyl: Added via Friedel-Crafts alkylation or Suzuki coupling.
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Table 2: Synthetic Steps for Key Analog
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Core cyclization | Maleic anhydride, NH₃, Δ | 62 |
| 2 | Pyridine alkylation | 3-(Chloromethyl)pyridine, K₂CO₃ | 78 |
| 3 | Knoevenagel condensation | Thiophene-2-carbaldehyde, piperidine | 45 |
Challenges include steric hindrance from the tert-butyl group and regioselectivity in thiophene conjugation.
Biological Activity Predictions
Target Profiling
Molecular docking studies using analogous pyrrolidine-2,3-diones suggest affinity for:
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Cyclooxygenase-2 (COX-2): The tert-butylphenyl group may occupy the hydrophobic pocket, while the thiophene ring could π-stack with Tyr385.
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Bacterial Dihydrofolate Reductase (DHFR): Pyridine and carbonyl groups may mimic pterin binding motifs .
In Vitro Activity of Analogs
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Antimicrobial Activity: A thiadiazole-containing analog showed MIC values of 8 µg/mL against S. aureus.
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Anti-inflammatory Effects: Ethoxyphenyl derivatives inhibited COX-2 with IC₅₀ = 1.2 µM .
Pharmacokinetic Considerations
ADME Properties
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Absorption: High LogP (~3.5) suggests good intestinal permeability but potential P-glycoprotein efflux.
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Metabolism: Tert-butyl groups resist oxidative degradation, potentially extending half-life.
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Excretion: Predicted renal clearance due to moderate molecular weight (<500 Da).
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